molecular formula C7H11IO2 B14242726 2(3H)-Furanone, dihydro-5-(3-iodopropyl)- CAS No. 404003-36-7

2(3H)-Furanone, dihydro-5-(3-iodopropyl)-

Cat. No.: B14242726
CAS No.: 404003-36-7
M. Wt: 254.07 g/mol
InChI Key: KDSXLXVATNIWFZ-UHFFFAOYSA-N
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Description

2(3H)-Furanone, dihydro-5-(3-iodopropyl)- is a chemical compound that belongs to the class of furanones Furanones are heterocyclic organic compounds containing a furan ring with a ketone group The specific structure of 2(3H)-Furanone, dihydro-5-(3-iodopropyl)- includes a dihydrofuranone ring with an iodopropyl substituent at the 5-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2(3H)-Furanone, dihydro-5-(3-iodopropyl)- can be achieved through several synthetic routes. One common method involves the reaction of dihydrofuranone with 3-iodopropyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide at elevated temperatures to facilitate the substitution reaction.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions: 2(3H)-Furanone, dihydro-5-(3-iodopropyl)- undergoes various chemical reactions, including:

    Substitution Reactions: The iodopropyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The furanone ring can be oxidized to form corresponding lactones or carboxylic acids.

    Reduction Reactions: The compound can undergo reduction reactions to form dihydrofuran derivatives.

Common Reagents and Conditions:

    Substitution Reactions: Reagents such as sodium azide or thiourea in polar solvents like dimethyl sulfoxide.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed:

  • Substitution reactions yield various substituted furanones.
  • Oxidation reactions produce lactones or carboxylic acids.
  • Reduction reactions result in dihydrofuran derivatives.

Scientific Research Applications

2(3H)-Furanone, dihydro-5-(3-iodopropyl)- has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2(3H)-Furanone, dihydro-5-(3-iodopropyl)- involves its interaction with specific molecular targets. The iodopropyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. Additionally, the furanone ring may interact with cellular receptors or enzymes, modulating their function and leading to various biological effects.

Comparison with Similar Compounds

  • 2(3H)-Furanone, dihydro-5-(3-chloropropyl)-
  • 2(3H)-Furanone, dihydro-5-(3-bromopropyl)-
  • 2(3H)-Furanone, dihydro-5-(3-fluoropropyl)-

Comparison: 2(3H)-Furanone, dihydro-5-(3-iodopropyl)- is unique due to the presence of the iodopropyl group, which imparts distinct reactivity compared to its chloro, bromo, and fluoro analogs. The iodine atom is larger and more polarizable, leading to different chemical and biological properties. For example, the iodopropyl derivative may exhibit higher reactivity in substitution reactions and potentially different biological activities compared to its halogenated counterparts.

Properties

CAS No.

404003-36-7

Molecular Formula

C7H11IO2

Molecular Weight

254.07 g/mol

IUPAC Name

5-(3-iodopropyl)oxolan-2-one

InChI

InChI=1S/C7H11IO2/c8-5-1-2-6-3-4-7(9)10-6/h6H,1-5H2

InChI Key

KDSXLXVATNIWFZ-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)OC1CCCI

Origin of Product

United States

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